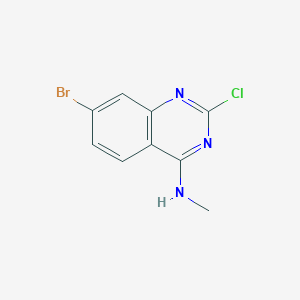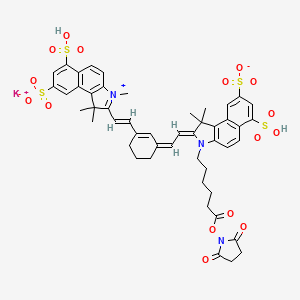![molecular formula C7H7N3O B13923883 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
准备方法
The synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
科学研究应用
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
相似化合物的比较
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
2H-Pyrazolo[3,4-b]pyridines: These isomers also share a similar core structure but exhibit different chemical and biological properties due to the arrangement of nitrogen atoms.
Pyrazoloquinolines: These compounds have an additional fused ring, resulting in a more complex structure and potentially different biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which can significantly influence its reactivity and interactions with biological targets .
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
2-methylpyrazolo[4,3-b]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-4-7-6(9-10)2-5(11)3-8-7/h2-4,11H,1H3 |
InChI 键 |
POHLNIYLUJYYCY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)C=C(C=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


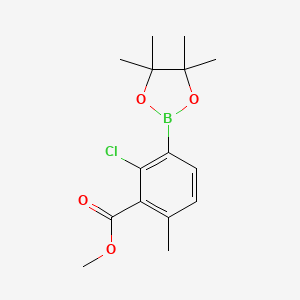
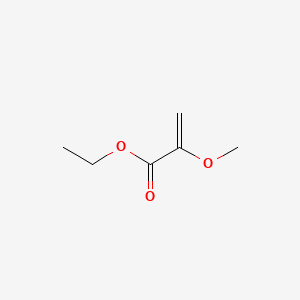
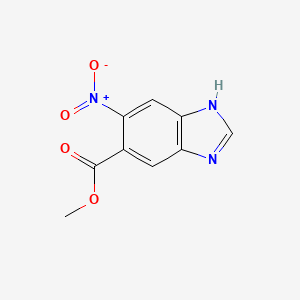
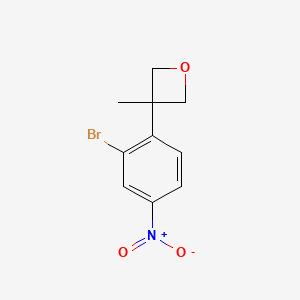

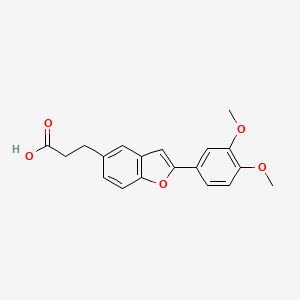
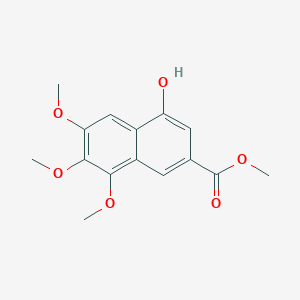
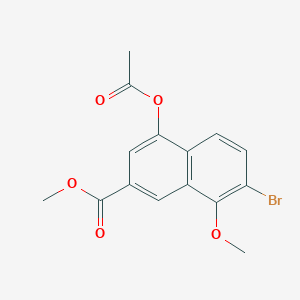

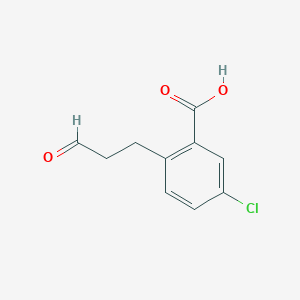
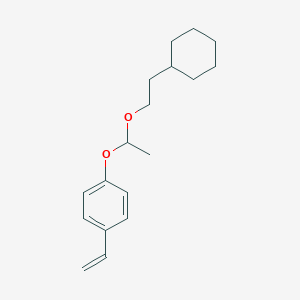
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
